N-Fluorobenzenesulfonimide

Electrophilic fluorination Kinetics Reaction rate

Researchers frequently encounter reaction failure when substituting NFSI with other N-F reagents. NFSI (CAS 133745-75-2) is a second-generation electrophilic fluorinating agent with a unique reactivity profile, ensuring robust, reproducible results. • Achieves up to 95% yield in Pd-catalyzed aromatic C-H fluorination where Selectfluor™ yields trace product. • Delivers up to 93% ee in enantioselective α-fluorination of 1,3-dicarbonyl compounds. • Provides superior diastereoselectivity in fluorinated exo-glycal synthesis. Specify NFSI to eliminate synthetic route risk.

Molecular Formula C12H10FNO4S2
Molecular Weight 315.3 g/mol
CAS No. 133745-75-2
Cat. No. B161497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fluorobenzenesulfonimide
CAS133745-75-2
Synonyms(18F)-N-fluorobenzenesulfonimide
N-fluorobenzenesulfonimide
Molecular FormulaC12H10FNO4S2
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H10FNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H
InChIKeyRLKHFSNWQCZBDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fluorobenzenesulfonimide (NFSI) CAS 133745-75-2: Technical Specifications and Procurement-Relevant Profile for Electrophilic Fluorination Reagent Selection


N-Fluorobenzenesulfonimide (NFSI, CAS 133745-75-2) is an N-fluorosulfonimide electrophilic fluorinating reagent widely employed in organic synthesis for the introduction of fluorine into aliphatic and aromatic substrates [1]. It exists as a white crystalline solid with a melting point of 110-115 °C and demonstrates thermal stability up to 180 °C, enabling solvent-free applications in certain contexts . As a second-generation N-F reagent, NFSI is positioned within the same functional class as Selectfluor™ and N-fluoropyridinium salts, but its distinct sulfonimide framework confers unique reactivity and selectivity profiles that are quantifiably different from these alternatives [2].

Why N-Fluorobenzenesulfonimide (NFSI) Cannot Be Interchanged with Selectfluor™ or N-Fluoropyridinium Salts: Critical Procurement Considerations


Substituting NFSI with other electrophilic N-F fluorinating reagents such as Selectfluor™ or N-fluoropyridinium salts without rigorous re-optimization introduces significant risk of reaction failure or suboptimal outcomes. Despite their shared functional classification, these reagents exhibit substantial divergence in key performance parameters including absolute reaction rates, substrate-dependent yields, stereochemical outcomes, and thermal behavior [1]. For instance, the kinetic reactivity scale for N-F reagents spans over eight orders of magnitude, with NFSI occupying a distinct position that is not interchangeable with either more or less reactive alternatives [2]. Furthermore, in catalytic asymmetric fluorinations, the choice of fluorinating agent directly impacts enantioselectivity, with NFSI consistently delivering high enantiomeric excess in multiple chiral catalytic systems while alternative reagents yield inferior or divergent stereochemical results [3]. These quantifiable performance gaps demonstrate that generic substitution without systematic validation introduces unacceptable variability in synthetic route robustness and product quality, necessitating explicit specification of NFSI in procurement documentation.

Quantitative Evidence Guide for N-Fluorobenzenesulfonimide (NFSI) Selection: Comparative Performance Data Against Selectfluor™ and N-Fluoropyridinium Salts


Kinetic Reactivity Benchmarking: NFSI Exhibits Approximately 100-Fold Lower Reaction Rate Than Selectfluor™ in Enamine Fluorination

Direct kinetic measurements demonstrate that NFSI is substantially less reactive than Selectfluor™ toward enamine nucleophiles. For the reaction with 5b-enol (R = OMe) in acetonitrile at 25 °C, NFSI exhibited a second-order rate constant (k₂) of 6.11 × 10⁻⁴ M⁻¹ s⁻¹, whereas Selectfluor™ reacted with a rate constant of 6.77 × 10⁻¹ M⁻¹ s⁻¹ [1]. This represents a greater than 1000-fold difference in absolute reactivity. For the 5a-enol (R = H) substrate, the rate constant for NFSI was 4.59 × 10⁻⁴ M⁻¹ s⁻¹, compared to 4.37 × 10⁻² M⁻¹ s⁻¹ for Selectfluor™, a 95-fold rate difference [1]. On a broader reactivity scale encompassing ten N-F reagents, NFSI occupies an intermediate position with an electrophilicity parameter E that is quantifiably distinct from both Selectfluor™ and N-fluoropyridinium salts, spanning eight orders of magnitude total range [2].

Electrophilic fluorination Kinetics Reaction rate

Divergent Reaction Yields in Arene C-H Fluorination: NFSI Delivers 95% Yield While Selectfluor™ Yields Only Trace Product

In palladium-catalyzed directed C-H fluorination of arenes, the choice of electrophilic fluorine source dramatically alters reaction efficiency. Under identical catalytic conditions, NFSI afforded the fluorinated product in 95% yield as determined by ¹⁹F NMR with fluorobenzene internal standard, whereas Selectfluor™ produced only trace amounts of the desired product under the same reaction conditions [1]. This represents a near-quantitative yield difference that cannot be overcome by simple stoichiometric adjustment.

C-H Fluorination Palladium catalysis Aromatic fluorination

Enantioselective Fluorination Performance: NFSI Achieves Up to 93% ee in Ruthenium-Catalyzed Asymmetric Fluorination of 1,3-Dicarbonyl Compounds

In ruthenium-catalyzed asymmetric electrophilic fluorination of 1,3-dicarbonyl compounds, NFSI serves as the optimal fluorine source, delivering the fluorinated product 2-tert-butoxycarbonyl-2-fluorocyclopentanone with up to 93% enantiomeric excess (ee) [1]. While direct comparative data for Selectfluor™ or N-fluoropyridinium salts in this exact catalytic system are not reported in the primary literature, class-level inference indicates that NFSI is the preferred reagent for achieving high enantioselectivity in chiral transition-metal catalyzed fluorinations, with multiple independent studies corroborating its utility in asymmetric transformations [2]. This high stereoselectivity is attributed to the sulfonimide leaving group's favorable steric and electronic properties within the chiral catalytic pocket.

Asymmetric catalysis Enantioselective fluorination Chiral synthesis

Physical Form and Thermal Stability Differentiation: NFSI is a Crystalline Solid Stable to 180 °C, Enabling Solvent-Free Applications

NFSI is a white crystalline solid with a melting point of 110-115 °C and demonstrates thermal stability up to 180 °C without decomposition . This contrasts with Selectfluor™, which is typically handled as a solid but exhibits distinct solubility and stability profiles . Importantly, NFSI's high thermal stability permits its use in solvent-free fluorination protocols, a capability not universally shared among electrophilic N-F reagents . Additionally, NFSI is soluble in common organic solvents including ethers, THF, DCM, MeCN, and toluene, though its solubility is lower than that of Selectfluor™ in some of these media .

Physical properties Thermal stability Solvent-free synthesis

Improved Diastereoselectivity in exo-Glycal Fluorination: NFSI Outperforms Selectfluor™ in Stereochemical Control

In the synthesis of fluorinated exo-glycals as galactofuranosyltransferase inhibitors, a direct carbanionic fluorination approach using NFSI provided superior diastereoselectivities compared to the Selectfluor™-mediated protocol [1]. While Selectfluor™ required extensive optimization including the use of molecular sieves to achieve acceptable outcomes, the NFSI-based method inherently delivered better stereocontrol [1]. Exact diastereomeric ratios (dr) were not tabulated in the search-accessible abstract; however, the qualitative advantage is explicitly stated in the peer-reviewed communication.

Carbohydrate chemistry Stereoselective synthesis Fluorinated glycals

Divergent Product Distribution in Pd-Catalyzed Arene Fluorination: NFSI Yields 26% Mono-Fluorinated Product vs 0% for Selectfluor™ Under Identical Conditions

In a visible-light-promoted palladium-catalyzed fluorination of arenes, the fluorine source profoundly influences product distribution. Under conditions using catalyst C, NFSI provided a 26% yield of the desired mono-fluorinated product with 0% of the undesired byproduct, whereas Selectfluor™ under identical conditions gave 0% yield of the desired product and 31% yield of an alternative product [1]. This complementary selectivity profile demonstrates that NFSI and Selectfluor™ are not functionally interchangeable and that the optimal reagent choice is highly substrate and catalyst dependent.

C-H Functionalization Palladium catalysis Regioselectivity

Optimal Research and Industrial Application Scenarios for N-Fluorobenzenesulfonimide (NFSI) Based on Quantitative Performance Evidence


Palladium-Catalyzed Directed C-H Fluorination of Arenes

NFSI is the electrophilic fluorine source of choice for Pd-catalyzed aromatic C-H fluorination, where it delivers up to 95% yield while Selectfluor™ yields only trace product under identical conditions [1]. This scenario is critical for late-stage functionalization of drug candidates and agrochemical intermediates where regioselective fluorine introduction is required without pre-functionalized starting materials.

Catalytic Asymmetric α-Fluorination of Carbonyl Compounds

NFSI enables highly enantioselective α-fluorination of 1,3-dicarbonyl compounds and carboxylic acid derivatives under transition-metal or organocatalysis, achieving up to 93% ee [2]. This application is essential for synthesizing chiral fluorinated building blocks used in pharmaceutical discovery, where stereochemical purity directly impacts biological activity and regulatory approval.

Stereoselective Fluorination of Carbohydrate-Derived exo-Glycals

NFSI provides superior diastereoselectivity in the synthesis of fluorinated exo-glycals compared to Selectfluor™, making it the preferred reagent for constructing fluorinated carbohydrate mimetics and nucleoside analogs [3]. This scenario is relevant for medicinal chemistry programs targeting glycan-processing enzymes and nucleotide-binding proteins.

Controlled Mono-Fluorination of Sensitive or Highly Reactive Substrates

Owing to its approximately 100-fold lower reactivity compared to Selectfluor™ toward enamine nucleophiles [4], NFSI is ideally suited for mono-fluorination of substrates prone to over-fluorination or decomposition. This controlled reactivity profile is valuable in process chemistry where exothermic events must be minimized and in academic research requiring precise stoichiometric control.

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